molecular formula C14H21O5P B13849555 (Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester

(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester

Cat. No.: B13849555
M. Wt: 300.29 g/mol
InChI Key: LATUYHVLPBDHLV-LCYFTJDESA-N
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Description

(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester is a synthetic organic compound characterized by its unique structure, which includes a benzyloxy group, a methylbutenol backbone, and a phosphate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester typically involves a multi-step process. One common method starts with the preparation of the benzyloxy intermediate, followed by the introduction of the methylbutenol moiety. The final step involves the phosphorylation of the alcohol group to form the phosphate dimethyl diester. Reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield benzyloxy carboxylic acids, while reduction can produce benzyloxy alcohols.

Scientific Research Applications

Chemistry

In chemistry, (Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its phosphate ester moiety can mimic natural phosphate groups, making it useful in studying enzyme-substrate interactions and signaling pathways.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological molecules suggests it could be used in drug development, particularly in targeting specific enzymes or receptors.

Industry

In industrial applications, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of (Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester involves its interaction with specific molecular targets, such as enzymes or receptors. The phosphate ester moiety can mimic natural phosphate groups, allowing the compound to bind to active sites and modulate biological activity. This interaction can affect various signaling pathways and biochemical processes, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-3-methylbut-2-en-1-ol: Lacks the phosphate ester moiety, making it less versatile in biological applications.

    4-Benzyloxy-3-methylbut-2-en-1-ol Phosphate Monoester: Contains only one phosphate group, which may result in different reactivity and biological activity.

    4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Triester: Contains an additional phosphate group, which can alter its solubility and interaction with biological molecules.

Uniqueness

(Z)-4-Benzyloxy-3-methylbut-2-en-1-ol 1-Phosphate Dimethyl Diester is unique due to its specific combination of functional groups. The presence of both the benzyloxy and phosphate ester moieties provides a balance of hydrophobic and hydrophilic properties, making it versatile in various applications. Its ability to undergo multiple types of chemical reactions and interact with biological targets further enhances its utility in research and industry.

Properties

Molecular Formula

C14H21O5P

Molecular Weight

300.29 g/mol

IUPAC Name

dimethyl [(Z)-3-methyl-4-phenylmethoxybut-2-enyl] phosphate

InChI

InChI=1S/C14H21O5P/c1-13(9-10-19-20(15,16-2)17-3)11-18-12-14-7-5-4-6-8-14/h4-9H,10-12H2,1-3H3/b13-9-

InChI Key

LATUYHVLPBDHLV-LCYFTJDESA-N

Isomeric SMILES

C/C(=C/COP(=O)(OC)OC)/COCC1=CC=CC=C1

Canonical SMILES

CC(=CCOP(=O)(OC)OC)COCC1=CC=CC=C1

Origin of Product

United States

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